molecular formula C12H16N2O2 B11730222 1-(2-Nitrophenyl)cyclopentanemethanamine

1-(2-Nitrophenyl)cyclopentanemethanamine

Cat. No.: B11730222
M. Wt: 220.27 g/mol
InChI Key: PVBMVAGAPZTDQJ-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclopentanemethanamine is a cyclopentane-derived compound featuring a 2-nitrophenyl substituent and a methanamine group. Its molecular formula is C₁₂H₁₄N₂O₂, with a molar mass of 218.25 g/mol. This compound is structurally related to several analogs, which differ in substituents, ring size, or functional groups, influencing their physicochemical properties and applications .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

[1-(2-nitrophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H16N2O2/c13-9-12(7-3-4-8-12)10-5-1-2-6-11(10)14(15)16/h1-2,5-6H,3-4,7-9,13H2

InChI Key

PVBMVAGAPZTDQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 1-(2-Nitrophenyl)cyclopentanemethanamine and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Ring Modifications Key Applications/Properties
1-(2-Nitrophenyl)cyclopentanemethanamine C₁₂H₁₄N₂O₂ 218.25 2-Nitrophenyl, cyclopentane Drug synthesis intermediates
1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine C₁₂H₁₃ClFN₂O 267.70 2-Cl, 4-F substituents Potential bioactive agent
1-Phenylcyclopentanemethanamine C₁₂H₁₅N 173.26 Unsubstituted phenyl DPP-4 enzyme inhibition studies
1-(2-Nitrophenyl)cyclobutanamine C₁₀H₁₁N₂O₂ 203.21 Cyclobutane ring (smaller ring size) R&D applications (limited availability)
1-(2-chloro-5-nitrophenyl)-N-methylmethanamine C₈H₉ClN₂O₂ 200.62 N-methyl group, no cyclopentane Ligand in crystallography studies
1-(2-Nitrophenyl)cyclopentanecarbonitrile C₁₂H₁₂N₂O₂ 216.24 Carbonitrile group (polar substituent) Chemical synthesis intermediate

Key Findings from Comparative Studies

  • Substituent Effects : Halogenated derivatives (e.g., 1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine) demonstrate increased molecular weight and altered electronic properties, which may improve binding affinity in drug-receptor interactions .
  • Functional Group Influence : The carbonitrile group in 1-(2-Nitrophenyl)cyclopentanecarbonitrile introduces polarity, affecting solubility and reactivity in nucleophilic substitution reactions .
  • Enzyme Interactions : Unsubstituted phenyl analogs (e.g., 1-Phenylcyclopentanemethanamine) are linked to dipeptidyl peptidase-4 (DPP-4) inhibition, suggesting a role in diabetes research .

Biological Activity

1-(2-Nitrophenyl)cyclopentanemethanamine, a compound with the chemical formula C12_{12}H16_{16}N2_2O2_2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure and Composition

1-(2-Nitrophenyl)cyclopentanemethanamine features a cyclopentane ring substituted with a nitrophenyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}N2_2O2_2
  • Molecular Weight : 220.27 g/mol

The physicochemical properties of 1-(2-Nitrophenyl)cyclopentanemethanamine include:

PropertyValue
Melting PointNot available
SolubilityNot specified
LogPNot available
pKaNot available

These properties are crucial for understanding the compound's behavior in biological systems.

Research indicates that compounds similar to 1-(2-Nitrophenyl)cyclopentanemethanamine may interact with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross cellular membranes and interact with intracellular targets.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several nitrophenyl derivatives for their antimicrobial activity. The results indicated that compounds with similar structures exhibited potent activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Against Cancer Cells : In a research article focusing on the cytotoxic effects of nitrophenyl derivatives, it was found that certain compounds induced apoptosis in human cancer cell lines, highlighting their potential as anticancer agents .

Interaction with Biological Targets

The interaction profile of 1-(2-Nitrophenyl)cyclopentanemethanamine can be explored through databases like DrugBank and ChEMBL. These platforms provide insights into potential targets based on structural similarity and known interactions of related compounds.

Potential Targets

  • Enzymes : Nitrophenyl derivatives often target enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors may suggest implications in neurological disorders.

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2-Nitrophenyl)cyclopentanemethanamine is vital for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting its behavior in vivo.

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